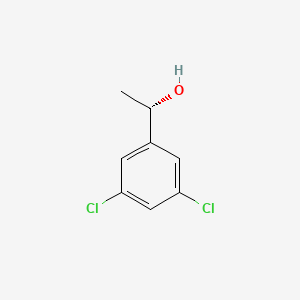

(1S)-1-(3,5-dichlorophenyl)ethan-1-ol

Description

Significance of Enantioenriched Secondary Alcohols in Advanced Organic Synthesis

Enantioenriched secondary alcohols, those in which one enantiomer is present in excess of the other, are highly prized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov The biological targets for these molecules, such as enzymes and receptors, are themselves chiral, meaning that often only one enantiomer of a chiral drug will elicit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.

Role as Chiral Building Blocks and Synthons

Enantioenriched secondary alcohols serve as versatile chiral building blocks, or synthons, which are molecular fragments that can be incorporated into larger, more complex structures. elsevierpure.com Their hydroxyl group provides a reactive handle for a wide range of chemical transformations, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds with a high degree of stereochemical control. This makes them invaluable intermediates in the multi-step synthesis of natural products and novel therapeutic agents. sigmaaldrich.com

Overview of Asymmetric Synthesis Strategies for Chiral Alcohols

The demand for enantiomerically pure compounds has driven the development of numerous strategies for asymmetric synthesis. ru.nl These methods aim to produce a single enantiomer of a chiral product from an achiral or racemic starting material. Key approaches include:

Catalytic Asymmetric Reduction of Prochiral Ketones: This is one of the most efficient methods for producing chiral alcohols. It involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand or an enzyme (ketoreductase), to selectively reduce one face of the prochiral ketone, leading to the preferential formation of one alcohol enantiomer. encyclopedia.pubegyankosh.ac.in

Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, and now enantioenriched, enantiomer. encyclopedia.pub Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules as starting materials for the synthesis of the desired target molecule. smolecule.com

Specific Focus: (1S)-1-(3,5-Dichlorophenyl)ethan-1-ol as a Model Compound in Stereoselective Transformations

This compound is a chiral secondary alcohol that has garnered attention as a model compound in the study of stereoselective transformations. Its structure, featuring a dichlorinated phenyl ring, makes it a useful intermediate in the synthesis of various compounds. The synthesis of this specific enantiomer is often achieved through the asymmetric reduction of the corresponding prochiral ketone, 3',5'-dichloroacetophenone.

Several research efforts have focused on developing efficient catalytic systems for this transformation, providing valuable insights into the mechanisms of asymmetric induction. For instance, various ketoreductases have been identified and engineered to achieve high enantioselectivity and conversion rates in the synthesis of this compound and related chiral alcohols. researchgate.netresearchgate.net These studies contribute to the broader understanding of enzyme catalysis and its application in green and sustainable chemical manufacturing.

The following table summarizes key data for this compound:

| Property | Value |

| Chemical Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| CAS Number | 184970-30-7 |

| Appearance | Crystalline solid |

| Chirality | (S)-enantiomer |

The study of this compound and its synthesis provides a clear example of the principles of asymmetric catalysis and the importance of chiral building blocks in modern organic chemistry. The development of efficient and selective methods for its preparation continues to be an active area of research, with implications for the broader field of stereoselective synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C8H8Cl2O |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

(1S)-1-(3,5-dichlorophenyl)ethanol |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 |

InChI Key |

URTUBSJCDSAWGE-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)Cl)Cl)O |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)O |

Origin of Product |

United States |

Methodologies for Enantioselective Synthesis of 1s 1 3,5 Dichlorophenyl Ethan 1 Ol

Asymmetric Reduction of Prochiral Ketones (e.g., 3,5-Dichloroacetophenone)

The primary route to optically pure (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is through the asymmetric reduction of 3,5-dichloroacetophenone. This transformation can be efficiently achieved using various biocatalysts, which offer high enantioselectivity under mild reaction conditions. These biocatalytic methods are broadly categorized into whole-cell biotransformations and enzyme-catalyzed reductions.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in asymmetric synthesis due to its high selectivity, mild reaction conditions, and environmentally friendly nature. Whole-cell systems and isolated enzymes are the two main strategies employed for the biocatalytic reduction of ketones.

Whole-cell biotransformations utilize living microorganisms to catalyze the desired reaction. This approach is often cost-effective as it eliminates the need for enzyme purification. The necessary cofactors for the reduction are regenerated by the cell's own metabolic processes.

Yeasts are among the most commonly used microorganisms for the asymmetric reduction of ketones due to their wide availability, ease of cultivation, and the presence of various reductases.

Candida tropicalis : Strains of Candida tropicalis have been shown to be effective in the enantioselective bioreduction of acetophenone (B1666503) and its analogues. For instance, a new yeast strain, Candida tropicalis MTCC 5158, has been utilized for the synthesis of (S)-aryl ethanols with good yields and high enantioselectivity. In the preparative scale bioreduction of acetophenone, this strain yielded S-(-)-1-phenyl ethanol (B145695) with a 43% yield and greater than 99% enantiomeric excess (ee) nih.gov. While specific data for 3,5-dichloroacetophenone is not extensively reported, the performance with other substituted acetophenones suggests its potential for this transformation.

Yarrowia lipolytica : The yeast Yarrowia lipolytica has also been investigated for its ability to biotransform acetophenone and its halogenated derivatives. Studies have shown that various strains of Y. lipolytica can reduce acetophenone to the corresponding (R)-alcohol with high enantiomeric excess. The nature and position of the halogen substituent on the aromatic ring have been found to significantly influence the enantioselectivity of the reduction organic-chemistry.org.

Table 1: Yeast-Mediated Reduction of Substituted Acetophenones

| Yeast Strain | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Candida tropicalis MTCC 5158 | Acetophenone | S | >99% | 43% | nih.gov |

| Yarrowia lipolytica strains | Acetophenone | R | 80-89% | Not Specified | organic-chemistry.org |

Various bacterial species possess robust reductase enzymes capable of converting a wide range of ketones to their corresponding chiral alcohols with high stereoselectivity.

Leifsonia sp. : While direct reduction of 3,5-dichloroacetophenone by Leifsonia sp. is not extensively documented, studies on analogous substrates highlight its potential. For example, the bacterial strain Leifsonia xyli HS0904 has been used for the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantiomeric excess (99.4%) and a yield of 62% nih.gov. This suggests that the enzymatic machinery of Leifsonia can accommodate di-substituted acetophenones with bulky groups at the 3 and 5 positions.

Rhodococcus : The genus Rhodococcus is known for its metabolic versatility and has been employed as a biocatalyst in various organic syntheses. Rhodococcus species have demonstrated the ability to reduce a range of substituted acetophenones. For instance, Rhodococcus erythropolis XS1012 has been used to transform 3,5-bis(trifluoromethyl) acetophenone into (S)-3,5-bistrifluoromethylphenyl ethanol, a key pharmaceutical intermediate researchgate.net.

Table 2: Bacterial Reduction of 3,5-Disubstituted Acetophenones

| Bacterial Strain | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Leifsonia xyli HS0904 | 3,5-bis(trifluoromethyl) acetophenone | (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol | 99.4% | 62% | nih.gov |

| Rhodococcus erythropolis XS1012 | 3,5-bis(trifluoromethyl) acetophenone | (S)-3,5-bistrifluoromethylphenyl ethanol | Not Specified | Not Specified | researchgate.net |

Plant tissues and cells can also serve as effective biocatalysts for the asymmetric reduction of ketones. They are an environmentally benign and readily available source of enzymes.

Daucus carota (Carrot) Root Tissues : The use of carrot root for the enantioselective reduction of prochiral ketones is well-established. researchgate.netnih.gov This plant-based system has been successfully applied to the reduction of various acetophenones, including halogenated derivatives, yielding the corresponding optically active secondary alcohols with moderate to excellent chemical yields. nih.gov The reduction of 4'-chloroacetophenone using carrot root has been shown to produce the corresponding alcohol with up to 98% enantiomeric excess and an 80% yield. researchgate.net While specific data for 3,5-dichloroacetophenone is limited, the high efficiency with other halogenated acetophenones indicates its potential as a suitable biocatalyst. The process generally follows Prelog's rule, yielding the (S)-alcohol. organic-chemistry.org Hairy root cultures of Daucus carota have also been shown to reduce aromatic ketones with good stereoselectivity (ee = 62-98%) and moderate to high chemical yields (25-90%). nih.gov

Table 3: Daucus carota Root-Mediated Reduction of Substituted Acetophenones

| Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | S | ≥98% | 96% | nih.gov |

| 4'-Chloroacetophenone | Not Specified | ~98% | ~80% | researchgate.net |

The use of isolated enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers several advantages over whole-cell systems, including higher purity of the product and the absence of side reactions. These enzymes catalyze the reduction of a carbonyl group to a hydroxyl group, typically requiring a nicotinamide cofactor (NADH or NADPH).

Ketoreductases (KREDs) : KREDs are a class of oxidoreductases that are highly efficient in the asymmetric reduction of a broad range of ketones. nih.govnih.gov Engineered ketoreductases have been developed to exhibit high stereoselectivity for specific substrates. For instance, a ketoreductase mutant from Lactobacillus kefiri (LK08) has been used for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone to the corresponding (S)-alcohol with an enantiomeric excess of over 99%. researchgate.net While direct application on 3,5-dichloroacetophenone is not detailed, the success with other dichlorinated phenyl ketones is promising. The development of KREDs with reversed enantioselectivity has expanded the toolbox for synthesizing both (S)- and (R)-alcohols. google.com

Alcohol Dehydrogenases (ADHs) : ADHs are another important class of enzymes for the enantioselective reduction of ketones. nih.gov They are widely employed in organic synthesis due to their broad substrate acceptance and high enantioselectivity. hep.com.cn An alcohol dehydrogenase from Lactobacillus kefir has been successfully used in the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with an enantiomeric excess of over 99.5% through computer-aided mutagenesis. nih.gov The stereoselectivity of ADHs can be influenced by the substituents on the aromatic ring of the ketone substrate. researchgate.net

Table 4: Enzyme-Catalyzed Reduction of Dichlorophenyl Ketones

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ketoreductase (LK08) from Lactobacillus kefiri | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol | >99% | researchgate.net |

| Alcohol Dehydrogenase from Lactobacillus kefir | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol | >99.5% | nih.gov |

Enzyme-Catalyzed Reductions (Ketoreductases/Alcohol Dehydrogenases)

Discovery and Characterization of Novel Enzymes

The quest for novel biocatalysts with high activity and enantioselectivity towards specific substrates is a continuous effort in biotechnology. The discovery of new enzymes for the synthesis of this compound often involves screening diverse microbial sources or employing advanced genomic techniques.

Microbial screening is a traditional yet effective method for identifying new enzymes. A large number of microorganisms from various environments are cultivated and tested for their ability to reduce 3',5'-dichloroacetophenone to the desired (S)-alcohol. This approach has successfully identified various yeast and bacterial strains capable of performing this transformation with high enantiomeric excess (ee). For instance, strains of Lactobacillus kefir and Candida species have been found to contain alcohol dehydrogenases that exhibit high (S)-selectivity in the reduction of substituted acetophenones.

Functional metagenomics represents a more modern approach, allowing access to the genetic material of unculturable microorganisms, which constitute the vast majority of microbial diversity. This technique involves extracting DNA directly from environmental samples, creating metagenomic libraries, and then screening these libraries for the desired ketoreductase activity. This sequence-directed approach has led to the discovery of numerous short-chain carbonyl reductases with novel properties and broad substrate scopes, some of which are active towards challenging substrates like bulky ketones.

Once a promising enzyme is identified, it undergoes thorough characterization to determine its biochemical properties. This includes determining its substrate specificity, cofactor dependence (typically NADH or NADPH), optimal pH and temperature, and kinetic parameters such as Km and kcat. For example, a novel alcohol dehydrogenase might be characterized to confirm its preference for NADPH and its optimal activity at a specific pH and temperature, ensuring its suitability for a controlled bioprocess.

The following table summarizes the characteristics of representative enzymes discovered through screening and their potential applicability for the synthesis of chiral alcohols.

| Enzyme Source Organism | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Enantioselectivity (ee) |

| Lactobacillus kefir | Alcohol Dehydrogenase | 7.0 | 30 | >99% (S) for various ketones |

| Candida tropicalis | Carbonyl Reductase | 8.0 | 30 | >99.9% (S) for trifluoromethyl acetophenones |

| Novosphingobium aromaticivorans | Carbonyl Reductase | 7.5 | 35 | High (S)-selectivity for chloroacetophenones |

| Hyphopichia burtoni | Carbonyl Reductase | 7.0 | 30 | >99% (S) for various ketones |

Engineering of Ketoreductases for Enhanced Selectivity and Activity

While newly discovered enzymes may possess the desired catalytic activity, their properties are often not ideal for industrial-scale synthesis. Protein engineering techniques, such as directed evolution and rational design, are employed to enhance enzyme performance, including activity, selectivity, stability, and tolerance to process conditions.

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This involves creating a large library of enzyme variants through random mutagenesis of the gene encoding the ketoreductase. These variants are then screened using high-throughput methods to identify mutants with improved performance in the reduction of 3',5'-dichloroacetophenone. For instance, a ketoreductase from Lactobacillus kefir was subjected to several rounds of directed evolution, resulting in a mutant with significantly increased activity and enantioselectivity for the synthesis of a structurally related chiral alcohol, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Rational design , on the other hand, utilizes knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. Computational tools, such as molecular docking and molecular dynamics simulations, are used to predict amino acid residues in the active site that are crucial for substrate binding and stereocontrol. Site-directed mutagenesis is then used to substitute these residues to improve the enzyme's properties. For example, by identifying key residues in the active site of an alcohol dehydrogenase, researchers have successfully engineered variants with enhanced catalytic efficiency for the production of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, achieving a 29.1-fold increase in catalytic efficiency compared to the wild-type enzyme.

The table below presents examples of engineered ketoreductases and the improvements achieved.

| Original Enzyme | Engineering Method | Target Substrate | Improvement |

| LsCR from Levilactobacillus suantsaii | Directed Evolution | 2-chloro-1-(3,4-difluorophenyl) ethanone | 4.7-fold increase in catalytic activity |

| LkADH from Lactobacillus kefir | Rational Design & Combinatorial Mutagenesis | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 29.1-fold increase in catalytic efficiency |

| SSCR from Sporobolomyces salmonicolor | Structure-Guided Directed Evolution | 2-methyl-2-benzyl-1,3-cyclopentanedione | 23.9-fold enhancement of enzyme activity |

Cofactor Regeneration Systems (NAD(P)H) in Biocatalysis

Ketoreductases and alcohol dehydrogenases require the stoichiometric consumption of expensive nicotinamide cofactors, either NADH or NADPH, as a source of hydrides for the reduction of the ketone. To make the biocatalytic process economically viable, in situ regeneration of the consumed cofactor is essential. Several enzymatic systems have been developed for this purpose.

The most common approach is the enzyme-coupled regeneration system , where a second enzyme and a cheap sacrificial substrate are used to regenerate the cofactor.

Glucose Dehydrogenase (GDH): This system utilizes glucose as the sacrificial substrate. GDH oxidizes glucose to glucono-δ-lactone, which then hydrolyzes to gluconic acid, while reducing NAD⁺ or NADP⁺ to NADH or NADPH, respectively. GDH from Bacillus species is often used due to its high activity and stability. researchgate.net

Formate Dehydrogenase (FDH): In this system, formate is oxidized to carbon dioxide by FDH, with the concomitant reduction of NAD⁺ to NADH. This system is advantageous as the product, CO₂, is gaseous and easily removed, driving the reaction forward. researchgate.netsioc-journal.cn

Isopropanol/Alcohol Dehydrogenase: A secondary alcohol dehydrogenase can be used to regenerate the cofactor by oxidizing a sacrificial alcohol, most commonly isopropanol, to acetone. This is a simple system as sometimes the primary ketoreductase itself can catalyze the reverse reaction with the sacrificial alcohol, a process known as substrate-coupled regeneration. acs.orgnih.gov

The choice of regeneration system depends on factors such as the cofactor specificity of the primary ketoreductase, pH compatibility, and the cost of the sacrificial substrate. The following table provides a comparison of common enzymatic cofactor regeneration systems.

| Regeneration Enzyme | Sacrificial Substrate | Byproduct | Cofactor Specificity |

| Glucose Dehydrogenase (GDH) | D-Glucose | Gluconic acid | NAD⁺ and NADP⁺ |

| Formate Dehydrogenase (FDH) | Formate | Carbon dioxide | Primarily NAD⁺ |

| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | NAD⁺ or NADP⁺ |

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful chemical methods for the enantioselective reduction of prochiral ketones, offering an alternative to biocatalytic routes. These methods rely on the use of a chiral transition metal catalyst to deliver hydrogen to the ketone in a stereocontrolled manner.

Transition Metal-Catalyzed Methods

A variety of transition metals have been successfully employed as catalysts for the asymmetric hydrogenation and transfer hydrogenation of 3',5'-dichloroacetophenone and related ketones.

Ruthenium: Ruthenium complexes, particularly those developed by Noyori and coworkers, are among the most effective and widely used catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. kanto.co.jp Ru(II) complexes bearing chiral diamine and phosphine ligands have demonstrated excellent enantioselectivity and high turnover numbers for the reduction of a broad range of aryl ketones. soton.ac.uk

Rhodium: Rhodium catalysts, often in the form of Rh(III) complexes with ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are also highly effective, particularly for transfer hydrogenation in aqueous media. liv.ac.uknih.gov They have been successfully applied to the reduction of various acetophenone derivatives.

Iridium: Iridium catalysts, typically complexed with chiral ligands, have shown great promise in the asymmetric hydrogenation of challenging substrates. chimia.ch Ir(III) complexes have been used for the transfer hydrogenation of ketones, exhibiting high activity and selectivity. liv.ac.uk

Iron: As an earth-abundant and low-cost metal, iron has garnered significant attention as a sustainable alternative to precious metal catalysts. Chiral iron complexes have been developed that catalyze the asymmetric transfer hydrogenation of acetophenones, although they often require higher catalyst loadings and may exhibit lower enantioselectivities compared to their noble metal counterparts. acs.org

Nickel: Nickel-catalyzed asymmetric reductions are an emerging area of research. While more commonly used in cross-coupling reactions, recent studies have explored their potential in asymmetric hydrogenation, offering a cost-effective option. nih.govrsc.org

Copper: Copper catalysis provides another economically attractive and environmentally benign option. Copper(I) hydride complexes, generated in situ and stabilized by chiral phosphine ligands, have been shown to effectively catalyze the asymmetric hydrogenation of a variety of aryl ketones. researchgate.net

The table below summarizes the performance of different metal catalysts in the asymmetric reduction of acetophenone derivatives.

| Metal Catalyst | Reaction Type | Typical Ligand | Enantioselectivity (ee) |

| Ruthenium | Transfer Hydrogenation | TsDPEN | Up to 99% |

| Rhodium | Transfer Hydrogenation | TsDPEN | Up to 97% |

| Iridium | Hydrogenation | P,O-Ligands | High |

| Iron | Transfer Hydrogenation | PNNP-type | Up to 50% |

| Copper | Hydrogenation | Phosphine | Good |

The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design and optimization of the chiral ligand that coordinates to the metal center. The ligand creates a chiral environment around the metal, which dictates the stereochemical outcome of the reaction.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DIPAMP (1,2-bis[(2-methoxyphenyl)phenylphosphino]ethane): These C₂-symmetric bisphosphine ligands were among the first to be successfully applied in asymmetric hydrogenation. Their rigid backbone and atropisomeric chirality effectively control the enantioselectivity of the reduction.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with transition metals, leading to highly stable and active catalysts. Chiral NHC ligands have been developed and applied in the asymmetric hydrogenation of ketones, offering an alternative to traditional phosphine ligands.

Phosphine-Oxazolines (PHOX): PHOX ligands are a class of P,N-bidentate ligands that have proven to be highly effective in asymmetric catalysis. The combination of a soft phosphine donor and a hard nitrogen donor allows for fine-tuning of the electronic and steric properties of the catalyst, leading to high enantioselectivities in the reduction of various ketones.

The continuous development of novel chiral ligands is a key driver of progress in asymmetric catalysis, enabling the synthesis of complex chiral molecules like this compound with increasing efficiency and selectivity.

Other Asymmetric Transformations

Besides direct hydrogenation, other asymmetric C-C bond-forming reactions can be envisioned to construct the chiral center of this compound.

Asymmetric arylation provides a route to chiral alcohols by adding an aryl group to a carbonyl compound. To synthesize this compound via this method, one could, in principle, perform an asymmetric addition of a 3,5-dichlorophenyl nucleophile to acetaldehyde. acs.org

This transformation can be achieved using organometallic reagents in the presence of a chiral ligand. For instance, the addition of diphenylzinc to aldehydes can be catalyzed by chiral 1,1'-bi-2-naphthol (BINOL) derivatives, yielding chiral diaryl or aryl-alkyl carbinols with high enantioselectivity. nih.govacs.org The catalyst activates the organozinc reagent and orchestrates the facial selectivity of the addition to the aldehyde. A significant challenge in this specific synthesis is the high propensity of acetaldehyde to undergo self-aldol condensation under basic or nucleophilic conditions. nih.gov

| Reaction Type | Aryl Source | Carbonyl Substrate | Catalyst System (Example) |

| Asymmetric Phenylation | Diphenylzinc | Aldehydes | Chiral BINOL derivatives acs.org |

| Meerwein Arylation | Aryldiazonium salts | Ethyl vinyl ether (Acetaldehyde equivalent) | Copper salts acs.org |

| Intramolecular α-Arylation | N/A | Aldehydes with tethered aryl halide | Palladium/Chiral Phosphine Ligand nih.gov |

Asymmetric propargylation of ketones is a well-established method for the synthesis of chiral tertiary propargylic alcohols. acs.org While this reaction does not directly yield the target secondary alcohol, it represents a significant strategy in asymmetric synthesis. The process typically involves the addition of an allenyl- or propargylboronate reagent to a ketone, catalyzed by a chiral diol such as a BINOL derivative. This method is effective for a range of ketones, including acetophenone derivatives, affording the corresponding homopropargylic alcohols in good yields and high enantiomeric ratios. acs.org

Further transformations would be required to convert the resulting tertiary alcohol into the desired secondary alcohol, making this an indirect approach for the synthesis of this compound.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a product from the more reactive one.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols due to their high stereoselectivity and mild reaction conditions. nih.gov Lipase B from Candida antarctica (CALB) is one of the most widely used and robust enzymes for this purpose. acs.orgnih.govnih.gov

For the resolution of racemic 1-(3,5-dichlorophenyl)ethan-1-ol, a lipase-catalyzed transesterification reaction is typically employed. In this process, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in an organic solvent in the presence of the lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other.

According to the widely applicable Kazlauskas' rule for secondary alcohols, lipases preferentially acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. mdpi.com Therefore, this process would yield the desired (S)-1-(3,5-dichlorophenyl)ethan-1-ol with high enantiomeric excess, along with the acetylated (R)-enantiomer. The two can then be separated by standard chromatographic techniques. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.

| Enzyme | Reaction Type | Acyl Donor | Typical Outcome |

| Candida antarctica Lipase B (CALB) | Transesterification | Vinyl Acetate | (S)-alcohol and (R)-acetate mdpi.com |

| Pseudomonas cepacia Lipase (PSL) | Transesterification | Vinyl Acetate | (S)-alcohol and (R)-acetate nih.gov |

| Candida rugosa Lipase (CRL) | Hydrolysis of rac-acetate | Water | (S)-alcohol and (R)-acetate nih.gov |

Dynamic Kinetic Resolution (DKR) with In Situ Racemization

DKR processes are powerful tools that couple an enzyme-catalyzed kinetic resolution with an in situ metal-catalyzed racemization of the less reactive alcohol enantiomer. This concurrent process overcomes the 50% yield limitation of traditional kinetic resolutions. The choice of racemization catalyst is critical, as it must be compatible with the enzyme and operate efficiently under mild conditions.

A variety of transition metal complexes have been developed and proven effective for the racemization of secondary alcohols in DKR protocols.

Ruthenium Complexes: Ruthenium-based catalysts are among the most effective and widely used for the racemization of secondary alcohols. Complexes such as pentaphenylcyclopentadienyl ruthenium complexes and aminocyclopentadienyl ruthenium complexes are noted for their high efficiency at ambient temperatures. These catalysts, often activated by a base like potassium tert-butoxide, can be combined with lipases, such as Candida antarctica lipase B (CALB), for the DKR of a broad range of functionalized secondary alcohols. The compatibility of these ruthenium catalysts with enzymatic processes allows for the synthesis of enantiomerically pure acetates in high yields.

Vanadium Salts: Inexpensive and readily available oxovanadium compounds, including vanadyl sulfate (VOSO₄), serve as efficient heterogeneous catalysts for the racemization of benzylic alcohols. These catalysts are advantageous as they can operate without additives like bases or hydrogen mediators. The combination of vanadium-catalyzed racemization with lipase-catalyzed resolution provides a robust chemoenzymatic DKR process, yielding esters with high chemical yield (>90%) and excellent optical purity (>99% ee).

Niobium Salts: Niobium salts represent another class of catalysts for the racemization of secondary alcohols. For instance, niobium phosphate hydrate (NbOPO₄·nH₂O) has been shown to effectively racemize (S)-1-phenylethanol. When combined with a lipase in a chemoenzymatic DKR, niobium catalysts can facilitate the production of enantiomerically enriched esters. Studies suggest that the mechanism may involve the formation of a benzyl (B1604629) carbocation, similar to processes observed with vanadium salts.

The table below summarizes the performance of various chemical racemization catalysts in the DKR of a model secondary alcohol, 1-phenylethanol (B42297).

| Catalyst System | Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

| Ruthenium Complex | Novozym® 435 | Isopropenyl acetate | Toluene | 25 | >96 | 99 |

| Vanadyl Sulfate (VOSO₄) | Novozyme-435 | - | n-Octane | 80 | >90 | >99 |

| Niobium Phosphate (NbOPO₄·nH₂O) | CALB | Vinyl acetate | Toluene | 60 | 92 | 85 |

Understanding the mechanism of racemization is crucial for optimizing DKR processes. For many metal-catalyzed racemizations of benzylic alcohols, the pathway is believed to involve the formation of a carbocation intermediate.

Benzyl Carbocation Pathways: In racemizations catalyzed by vanadium and niobium salts, evidence points towards a mechanism involving the formation of a carbenium ion intermediate at the benzylic position. This is supported by ¹⁸O-labeling experiments in vanadium-catalyzed systems, which indicate that the formation of such intermediates is a key step. The stability of the benzyl carbocation facilitates the loss of stereochemical information, leading to an effective racemization that allows the DKR process to proceed efficiently.

Ruthenium-Catalyzed Mechanisms: For ruthenium complexes, the racemization mechanism is often proposed to occur within the coordination sphere of the metal catalyst. Mechanistic studies on certain aminocyclopentadienyl ruthenium complexes suggest that a ruthenium hydride species is a key intermediate in the catalytic cycle. This hydride species is thought to be the major organometallic component during the racemization process. The reaction proceeds through a dehydrogenation-hydrogenation sequence, where the alcohol is temporarily oxidized to the corresponding ketone (which is achiral) and then re-hydrogenated to the alcohol, resulting in racemization. The precise pathway, including the potential for CO dissociation in carbonyl-containing ruthenium complexes, can influence catalyst activity and stability.

Enantioselective Acyl Transfer Catalysis

Enantioselective acyl transfer is a fundamental transformation in organic synthesis for producing chiral esters and amides. This method can be applied in the kinetic resolution of racemic alcohols. Neutral Lewis bases like 4-(dimethylamino)pyridine have been widely used as acyl transfer catalysts. More recently, amidine-based enantioselective acyl transfer catalysts have been developed and successfully applied to the kinetic resolution of a variety of chiral alcohols.

In a typical kinetic resolution using this method, a chiral acyl transfer catalyst selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. While this method is effective for separating enantiomers, it is inherently limited to a maximum yield of 50% for a single enantiomer, unlike DKR. The development of highly selective and active catalysts is a primary focus in this area to achieve high enantiomeric excess in the resulting products.

Advanced Characterization and Stereochemical Analysis of 1s 1 3,5 Dichlorophenyl Ethan 1 Ol

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other in a mixture. It is defined as the absolute difference between the mole fractions of the two enantiomers. The term was established to provide an unambiguous description of the enantiomeric composition of a sample.

The determination of enantiomeric excess for (1S)-1-(3,5-dichlorophenyl)ethan-1-ol can be achieved through various analytical methods. While historically polarimetry was used, modern techniques such as chiral chromatography and, notably, Nuclear Magnetic Resonance (NMR) spectroscopy offer greater accuracy and have become standard practice. Analytical methods based on NMR, often involving the use of chiral derivatizing agents or chiral solvating agents, are particularly powerful for quantifying the amounts of each enantiomer in a mixture, as will be detailed in the subsequent sections. In synthetic routes, such as the asymmetric reduction of 3,5-dichloroacetophenone, these methods are crucial for verifying the success of the stereoselective reaction, which can achieve an enantiomeric excess of over 99% for related chlorophenyl ethanol (B145695) derivatives. researchgate.net

Spectroscopic Techniques for Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for chiral analysis. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral auxiliary, it is possible to create a diastereomeric relationship between the enantiomers, leading to distinct and measurable differences in their NMR spectra. This differentiation can be achieved either through covalent modification with a chiral derivatizing agent (CDA) or through non-covalent interactions with a chiral solvating agent (CSA).

A primary strategy for NMR-based chiral analysis involves the reaction of a racemic or enantiomerically enriched alcohol, such as 1-(3,5-dichlorophenyl)ethan-1-ol, with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, their NMR signals will differ, a phenomenon known as anisochronous chemical shifts. By integrating the distinct signals corresponding to each diastereomer, the enantiomeric excess of the original alcohol sample can be accurately calculated. The formation of diastereomeric esters by reacting the alcohol with a chiral carboxylic acid is a common application of this principle. nih.govrsc.orgresearchgate.net

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used chiral derivatizing agent for determining the absolute configuration and enantiomeric purity of alcohols and amines. nih.gov When this compound is esterified with an enantiomerically pure form of Mosher's acid (or its more reactive acyl chloride), two diastereomeric esters are formed if the starting alcohol is a racemic mixture.

The differing magnetic environments in the resulting diastereomers cause the protons (and other nuclei like ¹⁹F) near the new stereocenter to resonate at different chemical shifts in the NMR spectrum. By analyzing these chemical shift differences (Δδ), one can not only quantify the enantiomeric ratio but also often assign the absolute configuration of the alcohol based on established empirical models for Mosher's esters. mdpi.com

Table 1: Principle of Diastereomeric Ester Formation with Mosher's Acid

| Reactant 1 (Chiral Alcohol) | Reactant 2 (CDA) | Product | NMR Analysis |

|---|---|---|---|

| (S)-1-(3,5-dichlorophenyl)ethan-1-ol | (R)-Mosher's Acid | (S,R)-Diastereomeric Ester | Single set of signals |

| (R)-1-(3,5-dichlorophenyl)ethan-1-ol | (R)-Mosher's Acid | (R,R)-Diastereomeric Ester | Single set of signals |

N-Arylcarbonylpseudoprolines represent a class of tunable chiral derivatizing agents that are effective for determining the absolute configuration of secondary alcohols via NMR spectroscopy. researchgate.net The "tunable" nature of these agents comes from the ability to modify the aromatic group (the "N-Arylcarbonyl" portion) to enhance the anisotropic effect, which in turn magnifies the chemical shift differences (Δδ) between the resulting diastereomeric esters.

The derivatization of 1-(3,5-dichlorophenyl)ethan-1-ol with an N-Arylcarbonylpseudoproline would create diastereomeric esters. A stronger anisotropic effect from the selected aryl group on the CDA leads to a more significant and more easily resolved separation of signals in the ¹H NMR spectrum, facilitating a more accurate determination of enantiomeric purity. researchgate.net

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. This method is often faster and more convenient as it avoids chemical reactions and subsequent purification steps.

Recent research has highlighted the development of gallium-based chiral anionic metal complexes as highly effective CSAs for the direct ¹H NMR analysis of chiral alcohols. mdpi.com These Ga-based complexes can differentiate the ¹H NMR signals of the (R)- and (S)-enantiomers of various alcohols at room temperature. For an analyte like 1-(3,5-dichlorophenyl)ethan-1-ol, adding a stoichiometric amount of a gallium-based CSA, such as [Ga-L1]Na, to the NMR sample in a suitable solvent (e.g., CD₃CN) would result in the splitting of specific proton signals. For many secondary alcohols with phenyl substituents, this method results in full baseline peak separation, allowing for a reliable and rapid determination of enantiomeric excess. The interaction is often mediated by the sodium counter-ion, which helps to bridge the anionic gallium complex and the alcohol analyte.

Table 2: Example of ¹H NMR Signal Splitting using a Gallium-based CSA

| Analyte Enantiomer | Interaction with [Ga-L1]Na | Observed ¹H NMR Signal |

|---|---|---|

| (S)-1-(3,5-dichlorophenyl)ethan-1-ol | Forms (S)-Analyte:[CSA] complex | Downfield shifted signal |

| (R)-1-(3,5-dichlorophenyl)ethan-1-ol | Forms (R)-Analyte:[CSA] complex | Upfield shifted signal |

Note: The relative downfield/upfield shift is based on observed patterns for similar phenyl-substituted secondary alcohols and may need to be empirically determined for this specific compound. A significant chemical shift difference (ΔΔδ) between the two signals allows for accurate integration.

This direct NMR method is particularly advantageous for rapid screening and monitoring the progress of asymmetric syntheses.

Chiral Derivatizing Agents (CDAs) and Diastereomeric Ester Formation

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. It measures the difference in absorption of left- and right-handed circularly polarized light, which is non-zero for chiral molecules like this compound. The resulting CD spectrum provides information about the absolute configuration and conformational features of the molecule.

Exciton Coupled Circular Dichroism (ECCD) is a powerful, non-empirical method for determining the absolute configuration of molecules containing two or more chromophores. This technique relies on the through-space interaction (exciton coupling) of the transition dipole moments of the chromophores, which results in a characteristic bisignate (two-signed) CD signal, known as a Cotton effect. The sign of this Cotton effect is directly related to the stereochemical arrangement of the chromophores.

For a secondary alcohol like this compound, the inherent chromophore is the dichlorophenyl group. To apply the ECCD method, a second chromophore must be introduced, typically by derivatizing the hydroxyl group. A common approach is the formation of a benzoate (B1203000) ester. The interaction between the benzoate chromophore and the inherent dichlorophenyl chromophore provides the basis for the ECCD analysis.

Theoretical principles and empirical observations for similar aryl alcohols suggest a predictable pattern for the ECCD spectra of their benzoate derivatives. For many (S)-configured 1-phenylethanol (B42297) derivatives, the benzoate ester exhibits a positive first Cotton effect (a positive peak at longer wavelength followed by a negative peak at shorter wavelength) in their CD spectra. Conversely, the (R)-enantiomer would be expected to show a negative first Cotton effect. This relationship allows for the unambiguous assignment of the absolute configuration at the stereogenic center.

Table 1: Theoretical ECCD Data for Benzoate Derivative of this compound (Note: This table is based on theoretical principles and data from analogous compounds, as specific experimental data for the target compound was not found in the public domain.)

| Derivative | Expected First Cotton Effect Sign | Expected Wavelength Range (nm) |

|---|---|---|

| (1S)-1-(3,5-dichlorophenyl)ethyl benzoate | Positive | ~220-250 |

| (1R)-1-(3,5-dichlorophenyl)ethyl benzoate | Negative | ~220-250 |

Infrared (IR) and Raman Spectroscopy for Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed view into the conformational isomers of a molecule. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and the electronic environment of its constituent atoms. For this compound, rotation around the single bonds, particularly the C-C bond between the chiral center and the phenyl ring, and the C-O bond, can lead to different stable conformers.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs at frequencies corresponding to its vibrational modes that induce a change in the molecular dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, providing information about vibrational modes that cause a change in the polarizability of the molecule. Together, these techniques provide a more complete picture of the vibrational landscape of a molecule. smolecule.com

The analysis of the IR and Raman spectra of this compound would focus on characteristic vibrational bands. For instance, the O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹, can be sensitive to intramolecular hydrogen bonding, which may differ between conformers. The C-O stretching vibration (around 1000-1200 cm⁻¹) and various C-H and C-C stretching and bending modes in the "fingerprint" region (below 1500 cm⁻¹) would also be expected to show conformational dependence.

While detailed experimental IR and Raman spectra for this compound are not widely published, a general assignment of expected vibrational modes can be made based on the functional groups present in the molecule.

Table 2: General Expected IR and Raman Vibrational Modes for this compound (Note: This table presents a generalized overview of expected vibrational frequencies. Specific values for different conformers would require detailed experimental and computational studies.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong | Strong |

| C-O Stretch | 1000-1200 | Strong | Medium |

| C-Cl Stretch | 600-800 | Strong | Strong |

A thorough conformational analysis would involve comparing the experimental spectra with theoretical spectra calculated for different possible conformers using computational methods like Density Functional Theory (DFT). By matching the calculated vibrational frequencies and intensities with the experimental data, the predominant conformer(s) in a given state (e.g., in solution or in the solid state) can be identified.

Computational and Mechanistic Insights into Stereoselectivity of 1s 1 3,5 Dichlorophenyl Ethan 1 Ol Formation

Modeling of Chiral Recognition Phenomena (e.g., Intermolecular π-Interactions)

The high degree of stereoselectivity achieved in the formation of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is fundamentally a result of effective chiral recognition between the chiral catalyst and the prochiral ketone substrate. Computational modeling has been crucial in identifying the specific noncovalent interactions that stabilize the favored transition state leading to the (S)-enantiomer over the (R)-enantiomer.

In the context of ruthenium- and osmium-based catalysts, DFT calculations reveal a complex interplay of stabilizing interactions within the catalyst-substrate complex. rsc.orgnih.gov These include:

π-π Stacking: An attractive interaction between the aromatic ring of the ketone (the dichlorophenyl group) and an aromatic moiety on the catalyst ligand (e.g., a tosyl group or a phenyl group from the diphosphine ligand). rsc.orgacs.org

Hydrogen Bonding: Both neutral and ionic hydrogen bonds, particularly involving the amine or amido groups on the catalyst ligand and the carbonyl oxygen of the ketone, play a critical role in orienting the substrate within the chiral pocket of the catalyst. nih.gov

Cation-π Interactions: These interactions can further stabilize the arrangement of the substrate relative to the catalyst. nih.gov

For instance, in the hydrogenation of acetophenone (B1666503) using an iron catalyst, DFT modeling showed that the (R) configuration of the product alcohol is induced by the positioning of the phenyl groups on the catalyst and a stabilizing π–π interaction between the ketone's aryl ring and the ene-amido part of the ligand. acs.org Likewise, studies on Mn(I)-NNS catalysts have identified π-π stacking between the substrate's phenyl group and the catalyst's pyridyl ligand as a key factor in stabilizing the favored transition state. rsc.org These models demonstrate that stereoselectivity arises from a combination of steric repulsion and attractive noncovalent forces that lock the substrate into a specific orientation for facial-selective hydride attack.

Conformational Analysis of Chiral Benzylic Alcohols

The conformation of the final product, this compound, and its aggregation behavior are influenced by the nature and position of the halogen substituents on the phenyl ring.

Halogenation significantly impacts the conformational preferences of benzylic alcohols. Studies on ortho-halogenated benzyl (B1604629) alcohols, which serve as useful models, reveal that the substitution of a hydrogen atom with a halogen introduces new intramolecular interactions. rsc.org A key interaction is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen (OH···X). rsc.orgnih.gov

This OH···X interaction stabilizes a specific chiral conformation. rsc.org However, halogenation also counterintuitively lowers the relative energy of a planar, achiral conformation where no such internal hydrogen bond exists. rsc.org DFT calculations, particularly when corrected with higher-level methods like coupled cluster theory, have been used to accurately predict the subtle energy differences between these conformers. rsc.orgnih.gov While DFT alone sometimes incorrectly predicts the energy ranking, the combination of experimental IR spectroscopy in supersonic jets and high-level computations provides a consistent picture. rsc.orgnih.gov For ortho-halogenated benzyl alcohols, the chiral conformer with the intramolecular OH···X hydrogen bond is generally found to be the most stable. rsc.org

| Conformer Type (Ortho-Halogenated Benzyl Alcohol) | Key Feature | Relative Stability |

|---|---|---|

| Chiral (with internal H-bond) | Intramolecular OH···X hydrogen bond | Most stable |

| Achiral (planar) | No internal hydrogen bond | Less stable, but populated |

| Chiral (without internal H-bond) | No intramolecular OH···X contact | Least stable / energetically high |

Table based on findings for ortho-halogenated benzyl alcohols, which provide insights into the effects of halogenation. rsc.orgrsc.orgnih.gov

Chiral benzylic alcohols exhibit a notable tendency to form aggregates, and this process is often governed by a preference for homochirality, where molecules of the same chirality preferentially associate. This phenomenon, known as chirality synchronization, has been investigated for benzyl alcohol and its halogenated derivatives. rsc.orgrsc.org

Spectroscopic and computational studies show that the most stable dimers of ortho-halogenated benzyl alcohols involve a hydrogen bond where the acceptor molecule maintains its stabilizing intramolecular OH···X contact. rsc.orgrsc.org The aggregation process often suppresses the formation of dimers from the less stable achiral monomer conformation. rsc.org

A significant finding is that a homochiral dimer, where both monomers have the same transient chirality, is formed almost exclusively for ortho-chlorobenzyl alcohol. rsc.orgrsc.org As the size of the halogen increases (from Cl to Br to I), the heterochiral variant becomes progressively more stable, though the homochiral preference remains strong. rsc.org This indicates that the introduction of chlorine atoms, as in this compound, likely enhances the preference for homochiral aggregation compared to the non-halogenated parent alcohol. rsc.org This behavior is crucial for understanding the solid-state properties and potential for spontaneous resolution of such chiral compounds.

Elucidation of Catalyst Mechanisms and Transition States

The key to designing more efficient and selective catalysts lies in a detailed understanding of the catalyst's mechanism of action and the precise geometry of the transition state during the enantio-determining step. The Corey–Bakshi–Shibata (CBS) reduction is a prominent method for the synthesis of chiral alcohols like this compound, and its mechanism has been extensively studied. nih.govwikipedia.org

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with a borane (B79455) reducing agent (e.g., BH₃). wikipedia.orgnrochemistry.com The mechanism proceeds through the following key stages:

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, activating it as a hydride donor. wikipedia.orgnrochemistry.com

Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron atom of the catalyst. The coordination preferentially occurs via the more sterically accessible lone pair of the carbonyl oxygen. nrochemistry.com

Hydride Transfer: The crucial hydride transfer occurs from the activated borane to the carbonyl carbon of the ketone via a six-membered, chair-like or boat-like transition state. nih.govnrochemistry.com

DFT calculations have been pivotal in analyzing the diastereomeric transition states that lead to the (S) and (R) products. For the reduction of acetophenone, these calculations show that the selectivity is governed by the energy difference (ΔΔG‡) between these two transition states. researchgate.net While the classical model for CBS reduction emphasizes steric repulsion between the larger substituent on the ketone and a substituent on the catalyst, modern DFT studies incorporating London dispersion (LD) forces have shown that attractive LD interactions are a dominant factor in determining enantioselectivity. nih.gov For some substrates, these attractive forces can even override classical steric considerations, explaining otherwise counterintuitive stereochemical outcomes. nih.gov

| Catalytic System | Key Mechanistic Feature | Primary Driver of Stereoselectivity |

|---|---|---|

| Ru(II)-TsDPEN (Noyori-type) | Outer-sphere hydride transfer to form an ion-pair intermediate. nih.gov | π-π stacking and hydrogen bonding in the transition state. rsc.orgnih.gov |

| Oxazaborolidine (CBS) | Hydride transfer via a six-membered cyclic transition state. nrochemistry.com | Attractive London Dispersion forces and steric factors. nih.gov |

| Mn(I)-NNS (Phosphine-free) | Concerted, asynchronous hydrogen transfer (hydride then proton). rsc.org | Noncovalent interactions (π-π stacking and steric hindrance). rsc.org |

This table summarizes key mechanistic aspects of different catalytic systems relevant to the formation of this compound.

Research Applications and Synthetic Utility of 1s 1 3,5 Dichlorophenyl Ethan 1 Ol

Asymmetric Synthesis of Complex Organic Molecules

The synthesis of complex, biologically active molecules such as pharmaceuticals often requires precise control over stereochemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov (1S)-1-(3,5-dichlorophenyl)ethan-1-ol and structurally similar chiral alcohols function as key intermediates or "chiral building blocks" in the construction of these enantiomerically pure compounds. nih.gov The most direct method for producing this alcohol is through the asymmetric reduction of its corresponding prochiral ketone, 1-(3,5-dichlorophenyl)ethanone. smolecule.comscbt.com

This enantioselective reduction can be achieved with high efficiency and stereoselectivity using biocatalytic methods. For instance, alcohol dehydrogenases and other ketoreductase (KRED) enzymes are widely used to convert ketones into chiral alcohols with excellent conversion rates and very high enantiomeric excess (ee). researchgate.netresearchgate.net The use of these enzymes aligns with the principles of green chemistry, offering a sustainable alternative to traditional chemical catalysts. researchgate.net

Once synthesized, this chiral alcohol can be used as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to guide the formation of a specific stereoisomer in subsequent reactions. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary can be removed and potentially recycled. sigmaaldrich.com The hydroxyl group of this compound provides a reactive handle for attachment to a substrate, while the defined stereocenter and the sterically demanding dichlorophenyl group direct the approach of reagents in a predictable manner.

Chiral alcohols are crucial intermediates in the synthesis of important pharmaceuticals. For example, the synthesis of the antiplatelet drug Ticagrelor relies on a key chiral intermediate, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. researchgate.netdntb.gov.ua Similarly, chiral alcohols like (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol are vital for producing NK-1 receptor antagonists used in antiemetic therapies. researchgate.netresearchgate.netnih.gov These examples highlight the established role of enantiopure secondary alcohols in creating complex and therapeutically significant molecules.

Table 1: Examples of Chiral Alcohols as Key Intermediates in Pharmaceutical Synthesis

| Chiral Intermediate | Target Molecule Class | Synthetic Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Ticagrelor (Antiplatelet Agent) | Bioreduction with Ketoreductase (KRED) | Achieved near 100% conversion and >99.9% enantiomeric excess (ee). | researchgate.netdntb.gov.ua |

| (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol | NK-1 Receptor Antagonists | Bioreduction with Carbonyl Reductase or Alcohol Dehydrogenase | High-yield synthesis with excellent enantioselectivity, crucial for drug efficacy. | researchgate.netresearchgate.net |

| (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol | Lusutrombopag (Thrombopoietin Receptor Agonist) | Bioreduction with Carbonyl Reductase | Enzyme screened could completely convert 100 g/L of the starting ketone to the desired chiral alcohol. | researchgate.net |

Role in Chiral Catalyst and Ligand Design

The utility of this compound extends to the field of asymmetric catalysis, where it can serve as a scaffold for creating new chiral ligands. Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst, which can then direct a chemical reaction to produce an excess of one enantiomer of the product.

The structure of this compound is well-suited for this purpose for several reasons:

Defined Stereocenter: The (S)-configuration provides the essential chirality.

Functional Handle: The hydroxyl (-OH) group is a versatile point for modification. It can be converted into other donor groups (e.g., ethers, amines, phosphines) or used to link the chiral fragment to a larger ligand backbone.

Steric and Electronic Influence: The 3,5-dichlorophenyl group provides significant steric bulk, which can help create a well-defined chiral pocket around the catalytic center, enhancing stereoselectivity. The electron-withdrawing chlorine atoms also modify the electronic properties of the ligand, which can influence the reactivity and stability of the catalyst.

A common strategy in catalyst design involves creating C2-symmetric ligands, which often lead to high levels of enantioselectivity. While this compound is itself C1-symmetric, it can be dimerized or incorporated into larger structures to achieve C2 symmetry. For example, chiral diimines derived from C2-symmetric diamines have been shown to be effective organocatalysts in the synthesis of (S)-warfarin, an anticoagulant. mdpi.comresearchgate.net This principle of using a chiral backbone to construct a catalytically active ligand is directly applicable. By modifying the hydroxyl group of this compound, it could be used to prepare novel chiral ligands for a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, cyclizations, or coupling reactions. nih.gov

Fundamental Studies in Chirality and Stereochemistry

This compound serves as an excellent model compound for fundamental studies in chirality and stereochemistry. Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in the existence of non-superimposable mirror images called enantiomers. nih.gov

Studying a simple, well-defined chiral molecule like this compound allows researchers to investigate several key principles:

Enantioselective Synthesis: The development of synthetic routes to this compound, particularly via the asymmetric reduction of 1-(3,5-dichlorophenyl)ethanone, is a practical testbed for new catalytic systems. smolecule.com Achieving high enantiomeric excess (>99% ee) demonstrates a high degree of stereochemical control.

Analytical Characterization: The molecule can be used to develop and refine analytical techniques for separating and identifying enantiomers. This includes chiral chromatography and spectroscopic methods. Mass spectrometry, for example, reveals characteristic fragmentation patterns that can confirm the molecule's structure. smolecule.com

Structure-Property Relationships: By comparing the physical and chemical properties of the (S)-enantiomer with its (R)-enantiomer or the racemic mixture, researchers can probe the consequences of chirality. This includes differences in optical rotation, melting points, and, most importantly, interactions with other chiral entities like biological receptors. nih.gov The fact that enantiomers of drugs often have different biological effects underscores the importance of studying chirality at a fundamental level. nih.gov

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈Cl₂O | smolecule.com |

| Molecular Weight | 191.05 g/mol | nih.gov |

| Chirality | Contains one stereogenic center | nih.gov |

| Enantiomeric Form | (S)-enantiomer | smolecule.com |

| Precursor | 1-(3,5-dichlorophenyl)ethanone | smolecule.comscbt.com |

| Key Functional Groups | Hydroxyl (-OH), Dichlorophenyl | smolecule.com |

Q & A

Q. What are the key considerations for synthesizing (1S)-1-(3,5-dichlorophenyl)ethan-1-ol enantioselectively?

Enantioselective synthesis requires chiral catalysts or enzymes to achieve the desired (1S)-configuration. A common method involves asymmetric reduction of the corresponding ketone, such as 3,5-dichloroacetophenone, using chiral ligands (e.g., BINAP-Ru complexes) or enzymes like ketoreductases . For example, enzymatic acetylation followed by hydrolysis can yield enantiomerically pure products (≥99% ee), as demonstrated in analogous systems for trifluoromethylphenyl ethanol derivatives . Key parameters include solvent polarity, temperature control (e.g., 25–30°C), and substrate-to-catalyst ratios.

Q. How can the purity and stereochemical integrity of this compound be validated?

Use a combination of chiral HPLC (e.g., Chiralpak® columns) and polarimetry to confirm enantiomeric excess (ee). Nuclear magnetic resonance (NMR) analysis, particularly - and -NMR, can identify impurities and verify structural integrity. For example, in related chlorinated aryl alcohols, distinct chemical shifts for hydroxyl protons (δ 1.5–2.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) are critical markers . Mass spectrometry (HRMS) further confirms molecular weight (MW: 205.05 g/mol for CHClO).

Q. What safety protocols are essential when handling chlorinated aryl alcohols like this compound?

Chlorinated compounds require strict adherence to PPE (nitrile gloves, chemical-resistant aprons) and fume hood use due to potential respiratory and dermal toxicity . The compound’s flammability (flash point ~30°C, similar to analogous ketones ) necessitates storage in airtight containers away from ignition sources. Emergency procedures for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dichloro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups activate the aromatic ring toward electrophilic substitution but create steric hindrance. Computational studies (DFT) on similar systems show that meta-substitution reduces rotational freedom, favoring planar transition states in Suzuki-Miyaura couplings . Experimental data from boronate esters (e.g., 460088-33-9) suggest that Cl substituents lower reaction yields by ~15% compared to non-halogenated analogs, requiring optimized Pd catalysts (e.g., XPhos-Pd) .

Q. What strategies resolve contradictory data in enantioselective reduction outcomes for this compound?

Discrepancies in ee values often arise from competing reduction pathways (e.g., ketone vs. aldehyde intermediates). A systematic approach includes:

- Kinetic resolution : Monitor reaction progress via in-situ FTIR to detect intermediates .

- Solvent screening : Polar aprotic solvents (e.g., THF) improve enantioselectivity by stabilizing transition states .

- Additive effects : Chiral ionic liquids (e.g., ChCl:T) enhance enzyme stability in biocatalytic routes, increasing ee from 85% to 98% .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Molecular docking (AutoDock Vina) and MD simulations can model interactions between the compound and chiral catalysts. For instance, in BINAP-Ru systems, the (1S)-enantiomer shows stronger π-π stacking with the ligand’s aryl groups, aligning with experimental selectivity trends . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) further quantify activation energies for competing pathways.

Methodological Tables

Key Challenges and Solutions

- Low Solubility in Aqueous Systems : Use co-solvents (e.g., DMSO) or surfactant-assisted dispersion .

- Byproduct Formation : Add scavengers (e.g., molecular sieves) to trap reactive intermediates .

- Scale-Up Limitations : Switch from batch to flow chemistry for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.